An In-depth Technical Guide to 5-Bromo-1,8-naphthyridin-2(1H)-one: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 5-Bromo-1,8-naphthyridin-2(1H)-one: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthetic pathways, and potential applications, offering field-proven insights for its use in research and drug development.
Introduction: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic system in drug discovery, renowned for its wide spectrum of biological activities.[1] This scaffold is a key component in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The introduction of a bromine atom at the 5-position of the 1,8-naphthyridin-2(1H)-one core creates a versatile intermediate for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of a lipophilic substituent, such as bromine, at the 5-position has been correlated with enhanced cytotoxicity in related heterocyclic systems, suggesting the potential of 5-Bromo-1,8-naphthyridin-2(1H)-one as a precursor to potent bioactive molecules.[6]
Chemical Structure and Properties
Chemical Identity:
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IUPAC Name: 5-Bromo-1,8-naphthyridin-2(1H)-one
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CAS Number: 1260667-03-5
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Molecular Formula: C₈H₅BrN₂O
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Molecular Weight: 225.04 g/mol
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Canonical SMILES: C1=CC2=NC=CC(Br)=C2N=C1O
Physicochemical Properties:
| Property | Predicted/Inferred Value | Notes |
| Physical Form | Solid | Based on related naphthyridinones. |
| Melting Point | Not available | Expected to be a high-melting solid. |
| Solubility | Insoluble in water | The related 6-Bromo-1,8-naphthyridin-2(1H)-one is reported to be insoluble in water.[7] Likely soluble in polar organic solvents like DMSO and DMF. |
| Storage | Sealed in dry, room temperature | Recommended storage condition for similar compounds. |
Spectroscopic Characterization
Detailed experimental spectra for 5-Bromo-1,8-naphthyridin-2(1H)-one are not widely published. However, based on the analysis of related 1,8-naphthyridine structures, we can predict the key spectroscopic features.[8][9][10][11]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The protons on the pyridone ring (adjacent to the carbonyl group) and the pyridine ring (containing the bromine atom) will have characteristic chemical shifts and coupling patterns. The NH proton of the lactam will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the bicyclic system. The carbonyl carbon will be the most deshielded, appearing at a significant downfield chemical shift (typically >160 ppm). The carbon atom attached to the bromine will also show a characteristic chemical shift.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the lactam (amide) group, typically in the range of 1650-1690 cm⁻¹. N-H stretching vibrations will be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS) (Predicted): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of CO and subsequent ring fragmentation.
Synthesis and Reactivity
Proposed Synthetic Pathway: Modified Friedländer Annulation
A potential synthetic approach involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon component.
Caption: Proposed synthetic pathway for 5-Bromo-1,8-naphthyridin-2(1H)-one.
Representative Synthetic Protocol:
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Condensation: To a solution of 2-Amino-5-bromopyridine in a high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate and a strong base such as sodium hydride.
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Cyclization: Heat the reaction mixture to a high temperature (e.g., 250 °C) to facilitate the intramolecular cyclization and formation of the naphthyridine ring system.
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Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization or column chromatography to yield 5-Bromo-1,8-naphthyridin-2,4-diol.
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Dehydroxylation: The resulting diol can be selectively dehydroxylated at the 4-position to yield the target compound, 5-Bromo-1,8-naphthyridin-2(1H)-one. This step may require specific reagents to achieve the desired regioselectivity.
Chemical Reactivity and Potential for Derivatization
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[15][16][17][18]
Caption: Suzuki-Miyaura coupling of 5-Bromo-1,8-naphthyridin-2(1H)-one.
Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 5-position.[19][20][21][22]
Caption: Buchwald-Hartwig amination of 5-Bromo-1,8-naphthyridin-2(1H)-one.
Potential Applications in Drug Discovery
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. The functionalization of 5-Bromo-1,8-naphthyridin-2(1H)-one through the aforementioned cross-coupling reactions opens avenues for the creation of novel compounds with a wide range of potential biological activities.
Anticancer Activity: Derivatives of 1,8-naphthyridine have shown significant potential as anticancer agents.[1][4][23][24] The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of structure-activity relationships to optimize potency and selectivity against various cancer cell lines.
Antimicrobial Activity: The 1,8-naphthyridine core is famously present in nalidixic acid, an early quinolone antibiotic. By modifying the 5-position of the ring, novel derivatives with potential antibacterial or antifungal properties can be synthesized and evaluated.
CNS Activity: Certain 1,8-naphthyridine derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and anxiolytic activities.[3] The structural versatility of 5-Bromo-1,8-naphthyridin-2(1H)-one makes it a promising starting point for the development of novel CNS-active compounds.
Safety and Handling
Specific safety data for 5-Bromo-1,8-naphthyridin-2(1H)-one is limited. However, based on data for related brominated heterocyclic compounds, it should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Bromo-1,8-naphthyridin-2(1H)-one is a valuable and versatile building block in medicinal chemistry. Its 1,8-naphthyridine core imparts a high potential for biological activity, while the bromine atom at the 5-position provides a reactive site for extensive chemical modification. This guide has provided a comprehensive overview of its structure, properties, and synthetic utility, offering a foundation for its application in the design and synthesis of novel drug candidates. Further research into the specific biological activities of its derivatives is warranted and holds significant promise for the future of drug discovery.
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